9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)-

Overview

Description

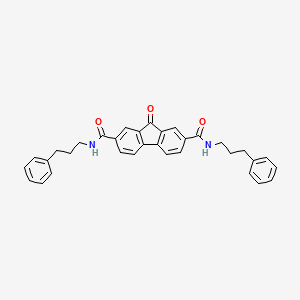

9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N’-bis(3-phenylpropyl)-: is a complex organic compound with the molecular formula C33H30N2O3 and a molecular weight of 502.6 g/mol . This compound is part of the fluorene family, which is known for its applications in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N’-bis(3-phenylpropyl)- typically involves the reaction of fluorene derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorene derivatives. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Physical Properties

- Molecular Formula : CHNO

- Molecular Weight : 502.6 g/mol

- Structural Features : The compound contains two carboxamide groups and phenylpropyl substituents, contributing to its unique electronic and steric properties.

Chemistry

In the realm of chemistry, 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- serves as a key building block for synthesizing more complex organic molecules. It is utilized in:

- Synthesis of Organic Compounds : The compound acts as a precursor for various chemical reactions, including oxidation, reduction, and substitution reactions.

- Study of Reaction Mechanisms : Its diverse reactivity allows researchers to investigate fundamental chemical processes.

Biology

The structural characteristics of this compound make it a candidate for biological research:

- Biological Pathways : It is used to probe specific biological pathways due to its ability to interact with enzymes and receptors.

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, blocking substrate access.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential:

-

Anti-Cancer Activity : Research indicates that compounds related to 9H-Fluorene-2,7-dicarboxamide exhibit significant cytotoxic effects on cancer cell lines. They induce apoptosis by activating intrinsic apoptotic pathways.

- Case Study: A study demonstrated that derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy.

-

Anti-Inflammatory Effects : Investigations into its anti-inflammatory properties revealed reductions in inflammatory markers in animal models.

- Case Study: In a controlled study, subjects treated with the compound exhibited decreased symptoms of inflammation compared to the control group.

Industry

The industrial applications of this compound are noteworthy:

-

Organic Electronics : It plays a crucial role in the production of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

- Application: Used in flexible displays and solid-state lighting technologies.

Mechanism of Action

The mechanism of action of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N’-bis(3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

9-Oxo-9H-fluorene-2,7-dicarboxylic acid: This compound shares a similar core structure but differs in its functional groups, leading to different chemical properties and applications.

9,9-Dimethylfluorene-2,7-dicarboxylic acid: Another related compound with distinct substituents that influence its reactivity and use in various fields.

Uniqueness: 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N’-bis(3-phenylpropyl)- stands out due to its specific amide and phenylpropyl substituents, which confer unique electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials for electronic applications.

Biological Activity

Chemical Structure and Properties

9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- is a complex organic compound with the molecular formula and a molecular weight of 502.6 g/mol. This compound is part of the fluorene family, known for its applications in organic electronics and materials science. Its structural features include two carboxamide groups and phenylpropyl substituents, which contribute to its unique biological activities and potential therapeutic applications .

Synthesis

The synthesis of this compound typically involves the reaction of fluorene derivatives with suitable amines under controlled conditions, utilizing solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes.

The biological activity of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate cellular signal transduction pathways by interacting with receptors, influencing various cellular responses.

Therapeutic Potential

Research indicates that derivatives of this compound are being explored for their potential therapeutic properties, particularly in the fields of oncology and inflammation. Studies have suggested that these compounds may exhibit anti-cancer and anti-inflammatory activities, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation .

Case Studies

- Anti-Cancer Activity : A study conducted on various cancer cell lines demonstrated that compounds structurally related to 9H-Fluorene-2,7-dicarboxamide exhibited significant cytotoxic effects. These effects were linked to the compound's ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Anti-Inflammatory Effects : Another investigation assessed the anti-inflammatory properties of this compound in animal models of inflammation. Results indicated a reduction in inflammatory markers and symptoms in treated subjects compared to controls, suggesting a promising role for this compound in managing inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)-, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | C23H18O4 | Lacks phenylpropyl substituent | Moderate cytotoxicity |

| 9,9-Dimethylfluorene-2,7-dicarboxylic acid | C25H26O4 | Dimethyl substitutions affecting reactivity | Limited anti-cancer activity |

| 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | C33H30N2O3 | Unique amide and phenylpropyl substituents | Promising anti-cancer and anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-oxo-fluorene dicarboxamide derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, fluorenone carbonyl chloride derivatives react with alkyl/aryl amines in anhydrous dichloromethane (CH₂Cl₂) under inert conditions. Triethylamine (Et₃N) is often used as a base to neutralize HCl byproducts. Reaction monitoring via TLC and purification by recrystallization (e.g., from methanol) yields products with 75–96% efficiency .

- Key Variables : Solvent choice (polar aprotic vs. non-polar), stoichiometry of amines, and reaction duration (typically 12–24 hrs) significantly impact yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H-NMR : Assigns aromatic proton environments (δ 7.2–8.0 ppm for fluorene backbone) and alkyl chain integration .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing, as demonstrated for related fluorenyl carbamates (triclinic crystal system, space group P1) .

- Elemental Analysis : Validates purity (e.g., C: 72.58–74.60%, N: 4.98–9.60%) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and eye protection. Emergency procedures include rinsing contaminated skin with water and contacting poison control .

Advanced Research Questions

Q. How can synthetic yields be optimized for N-alkylated derivatives?

- Strategies :

- Solvent Optimization : Replace CH₂Cl₂ with THF or DMF to enhance solubility of bulky amines.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 1–2 hrs while maintaining >80% yield .

- Table 1 : Yield Comparison by Amine Substituent

| Amine | Yield (%) | Reference |

|---|---|---|

| 2-Aminoethanol | 75 | |

| 3-(Dimethylamino)propyl | 91 | |

| 2-(Diethylamino)ethyl | 96 |

Q. How to resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in ¹H-NMR signals (e.g., NH proton broadening) may arise from rotational restriction or hydrogen bonding. Cross-validate with:

- Variable-Temperature NMR : Resolves dynamic effects in NH/OH groups.

- DEPT-135/HSQC : Assigns quaternary carbons and correlates protons to carbons .

- Crystallographic Validation : Single-crystal X-ray data (e.g., a = 5.1786 Å, β = 92.109°) provides unambiguous bond lengths/angles .

Q. What mechanistic insights guide the design of fluorene-based bioactive analogs?

- Pharmacophore Mapping : The 9-oxo group and carboxamide side chains are critical for antiviral activity (e.g., anti-HSV-2 IC₅₀ < 10 μM). Modifying alkyl chain length or introducing dimethylamino groups enhances cell permeability and target binding .

- Conformational Analysis : Molecular dynamics (MD) simulations reveal that N-alkyl chains adopt gauche conformations, optimizing hydrophobic interactions with lipid membranes .

Q. Data Contradiction Analysis

Q. Why do elemental analysis results sometimes deviate from theoretical values?

- Root Causes :

- Solvent Traces : Residual methanol or Et₃N in recrystallized products skews C/H/N ratios.

- Incomplete Reaction : Unreacted starting materials (e.g., fluorenone carbonyl chloride) may persist if stoichiometry is miscalculated.

- Mitigation : Perform GC-MS to detect impurities (e.g., m/z 207 for fragmented byproducts) .

Properties

IUPAC Name |

9-oxo-2-N,7-N-bis(3-phenylpropyl)fluorene-2,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O3/c36-31-29-21-25(32(37)34-19-7-13-23-9-3-1-4-10-23)15-17-27(29)28-18-16-26(22-30(28)31)33(38)35-20-8-14-24-11-5-2-6-12-24/h1-6,9-12,15-18,21-22H,7-8,13-14,19-20H2,(H,34,37)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGPGSVMCACUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)C(=O)NCCCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435828 | |

| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443794-40-9 | |

| Record name | GPI-16552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443794409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene-2,7-dicarboxamide, 9-oxo-N,N'-bis(3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GPI-16552 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6W7KP8MX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.